(3r,5r,7r)-N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide, also known as CHPA, is a synthetic compound that belongs to the adamantane family. It has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and viral infections.
Scientific Research Applications
Drug Delivery Systems
Adamantane derivatives have shown promise in the field of drug delivery systems . The unique structure of adamantane allows it to act as an anchor in lipid bilayers of liposomes, which are spherical vesicles commonly used to deliver drugs to their target sites within the body. This application could potentially improve the stability and targeting capability of liposomal drug delivery .
Surface Recognition
The structural properties of adamantane derivatives also make them suitable for surface recognition applications. This involves the identification and binding to specific surfaces or molecules, which is crucial in various diagnostic and therapeutic techniques .
Synthesis of Disubstituted Adamantane Compounds
Adamantane derivatives can be synthesized through the cyclization of bicyclic precursors or the ring opening of available 1,3-disubstituted adamantane derivatives. This synthesis process is significant for creating new compounds with potential applications in medicinal chemistry and materials science .
Molecular Building Blocks
Due to their stability and unique geometry, adamantane derivatives can serve as molecular building blocks for more complex chemical structures. This application is essential in synthetic chemistry for developing new materials and drugs .
Anchor in Lipid Bilayers
As mentioned earlier, adamantane can serve as an anchor in lipid bilayers, which could be utilized in creating more stable and functionalized membranes for various biotechnological applications .
Cyclodextrin Complexation
Adamantane derivatives are known to form complexes with cyclodextrins, which can enhance the solubility and stability of pharmaceuticals. This application is particularly useful in improving drug formulations .
Dendrimer Construction
The robustness of adamantane makes it a suitable core for dendrimers, which are highly branched polymers with potential uses in drug delivery, diagnostics, and as catalysts .
Mechanism of Action
Target of Action
Adamantane derivatives are known to have a wide range of applications, including antiviral , nootropic , antiparkinsonian , and antidiabetic drugs. The introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .
Mode of Action
It is known that adamantane carboxamides have been identified as inhibitors of the ebola virus . The interaction of the compound with its targets results in inhibition, which prevents the virus from entering cells .
Biochemical Pathways
Pharmacokinetics
The introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .
Result of Action
It is known that adamantane carboxamides have been identified as inhibitors of the ebola virus , suggesting that they may prevent the virus from entering cells.
Action Environment
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c19-15(14-1-2-14)3-4-18-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-15,19H,1-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVRWHPJYUCDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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